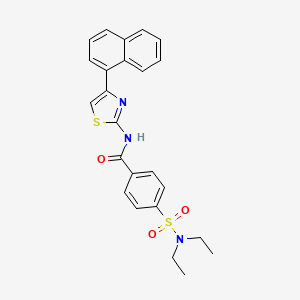

(Z)-4-(N,N-diethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide

Description

(Z)-4-(N,N-Diethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide is a thiazole-benzamide hybrid compound featuring a diethylsulfamoyl substituent on the benzamide ring and a naphthalen-1-yl group on the thiazole moiety. This structural combination is designed to enhance interactions with biological targets, particularly enzymes or receptors, through its electron-withdrawing sulfamoyl group and aromatic naphthalene system.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)19-14-12-18(13-15-19)23(28)26-24-25-22(16-31-24)21-11-7-9-17-8-5-6-10-20(17)21/h5-16H,3-4H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBZHELUSVLNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)benzamide is a complex organic compound with significant potential in various biological applications. Its structure includes a thiazole ring, a benzamide moiety, and a sulfamoyl group, which contribute to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C24H23N3O3S2, with a molecular weight of 465.59 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Biological Activity

1. Enzyme Inhibition:

The compound has shown promising results in enzyme inhibition studies. The mechanism of action typically involves binding to the active site of enzymes, altering their conformation, and preventing substrate interaction. Quantitative measures such as IC50 values are utilized to indicate the potency of this compound against specific enzymes.

2. Antimicrobial Activity:

Research indicates that derivatives of thiazole compounds exhibit varying degrees of antimicrobial activity. For instance, thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, showing moderate antibacterial effects compared to standard antibiotics like chloramphenicol. The presence of electron-withdrawing or electron-donating groups in the thiazole structure can significantly influence antimicrobial potency .

3. Cytotoxicity and Anticancer Potential:

Cytotoxicity evaluations have been conducted on various cancer cell lines, including HepG2 (hepatocellular carcinoma). Compounds similar to this compound have shown anti-proliferative activity with IC50 values indicating effective inhibition at micromolar concentrations . Further molecular docking studies suggest that these compounds interact favorably with target proteins involved in cancer progression.

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound involves multiple steps, including the formation of key intermediates through established organic reactions. The synthesis process is crucial for obtaining high-purity compounds suitable for biological testing.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Benzamide Derivatives

The compound shares a core thiazol-2(3H)-ylidene-benzamide scaffold with several derivatives reported in the literature. Key structural variations include:

*Calculated based on molecular formula.

Key Observations:

The naphthalen-1-yl group may improve π-π stacking interactions compared to phenyl groups in 7a–7d, as seen in adamantane-naphthoquinone hybrids (e.g., compound in ).

Impact of Hybridization :

- Adamantane-containing analogs (e.g., ) exhibit improved lipophilicity and metabolic stability, whereas the target compound’s naphthalene system balances hydrophobicity and aromaticity.

- Methylsulfonyl substituents (as in ) increase polarity but may reduce membrane permeability compared to diethylsulfamoyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.